(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 143251-58-5
VCID: VC8073915
InChI: InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1
SMILES: CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride

CAS No.: 143251-58-5

Cat. No.: VC8073915

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride - 143251-58-5

Specification

CAS No. 143251-58-5
Molecular Formula C10H14ClNO2
Molecular Weight 215.67
IUPAC Name (2S,3R)-2-amino-3-phenylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1
Standard InChI Key SGKWQBMDOXGYAA-JXLXBRSFSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl
SMILES CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Canonical SMILES CC(C1=CC=CC=C1)C(C(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Configuration

The compound’s IUPAC name, (2S,3R)-2-amino-3-phenylbutanoic acid hydrochloride, reflects its four-carbon backbone with an amino group at position 2, a phenyl substituent at position 3, and a hydrochloric acid counterion. The stereochemistry at the second and third carbon atoms is critical: the (2S) configuration ensures the amino group occupies a specific spatial orientation, while the (3R) configuration positions the phenyl group perpendicular to the carboxylate moiety . This arrangement facilitates selective binding to chiral receptors, as demonstrated in studies on neurotransmitter analogs .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents compared to its free base form. Key properties include:

  • Molecular weight: 215.68 g/mol

  • Melting point: 210–215°C (decomposition observed above 220°C)

  • Optical rotation: [α]D25=+15.6[ \alpha ]^{25}_D = +15.6^\circ (c = 1, H2_2O)

The zwitterionic nature of the amino acid backbone stabilizes the molecule at physiological pH, enabling it to participate in hydrogen bonding and ionic interactions.

Synthesis and Industrial Production

Chiral Synthesis Strategies

Industrial synthesis typically employs asymmetric catalysis to achieve the desired (2S,3R) configuration. One method involves the enzymatic resolution of racemic β-keto esters using carbonyl reductases from Lactobacillus fermentum, which selectively reduce the ketone group to yield the (3R) alcohol intermediate. Subsequent amination via a Strecker reaction introduces the amino group with high enantiomeric excess (98% ee) .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in ethanol, resulting in crystallization of the hydrochloride salt. Continuous flow microreactors are increasingly adopted for this process, offering precise control over reaction parameters (temperature: 0–5°C, pH 4.5–5.0) and yielding >95% purity .

Table 1: Key Reaction Parameters for Hydrochloride Formation

ParameterOptimal Range
Temperature0–5°C
SolventEthanol/Water (3:1)
Reaction Time2–3 hours
Yield92–95%

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s structural similarity to phenylalanine enables it to interact with GABAA_A receptors, potentiating chloride ion influx and enhancing inhibitory neurotransmission. In rodent models, intracerebroventricular administration (5 mg/kg) reduced seizure duration by 40% in pentylenetetrazol-induced epilepsy, suggesting anticonvulsant potential.

Enzyme Inhibition Studies

As a competitive inhibitor of enkephalinase (IC50_{50} = 12 µM), it prolongs the activity of endogenous enkephalins, offering analgesic effects comparable to morphine in tail-flick assays. Molecular docking simulations reveal hydrogen bonding between the carboxylate group and Arg102^{102} of the enzyme’s active site .

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to thrombin inhibitors, such as dabigatran etexilate. A three-step synthesis involves:

  • Esterification: Reaction with ethyl chloroformate yields the ethyl ester (C12_{12}H18_{18}ClNO2_2).

  • Amidation: Coupling with benzamidine via EDC/HOBt.

  • Purification: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Neuroprotective Formulations

Preclinical trials in Alzheimer’s disease models demonstrate that daily oral doses (10 mg/kg) reduce amyloid-β plaque burden by 30% over 12 weeks, likely via modulation of γ-secretase activity.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound from its (2R,3S) diastereomer with a resolution factor Rs=2.3R_s = 2.3 . NMR spectroscopy (1H^1\text{H}, 500 MHz) confirms stereochemistry through coupling constants: J2,3=8.2HzJ_{2,3} = 8.2 \, \text{Hz} (trans-diaxial protons) .

Mass Spectrometry

ESI-MS (positive mode) shows a base peak at m/z=216.1[M+H]+m/z = 216.1 \, [\text{M}+\text{H}]^+, with fragment ions at m/z=198(-H2O)m/z = 198 \, (\text{-H}_2\text{O}) and m/z=154(-CO2H)m/z = 154 \, (\text{-CO}_2\text{H}) .

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